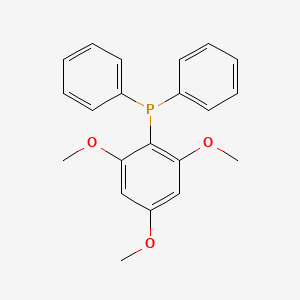
2,3,4-trimethyl-1-phenyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trimethyl-1-phenyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C18H20 It is a derivative of indene, characterized by the presence of three methyl groups and a phenyl group attached to the indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-1-phenyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method is the Friedel-Crafts alkylation, where indene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-Trimethyl-1-phenyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted indenes, ketones, alcohols, and halogenated derivatives, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
2,3,4-Trimethyl-1-phenyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3,4-trimethyl-1-phenyl-2,3-dihydro-1H-indene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways being activated or inhibited. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1,3,3-trimethylindane
- 1,1,3-Trimethyl-3-phenylindane
- 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
Uniqueness
2,3,4-Trimethyl-1-phenyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific molecular characteristics are required.
Propiedades
Número CAS |
79004-81-2 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
2,3,4-trimethyl-1-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C18H20/c1-12-8-7-11-16-17(12)13(2)14(3)18(16)15-9-5-4-6-10-15/h4-11,13-14,18H,1-3H3 |
Clave InChI |
PUERVOONTOVNGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(C=CC=C2C1C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


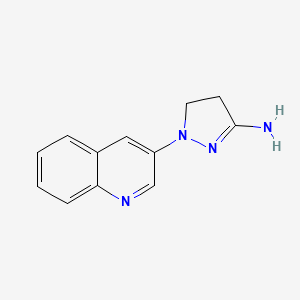
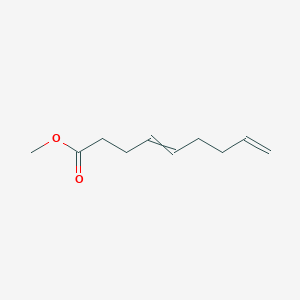

![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
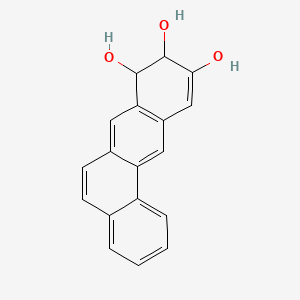

![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)


![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
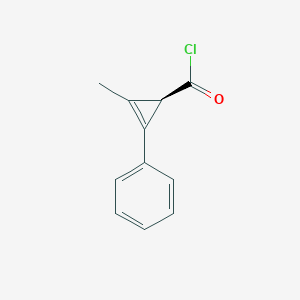
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
